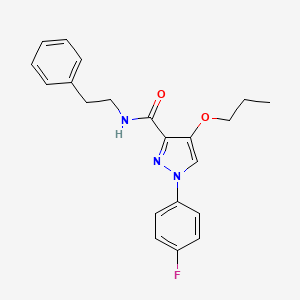
1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a fluorophenyl group, a phenethyl group, a propoxy group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the fluorophenyl group might undergo reactions typical of aromatic compounds .
科学的研究の応用
Potential for Drug Interactions
The compound falls under the category of novel phenethylamines, like 4-fluoroamphetamine (4-FA) and 2,5-dimethoxy-4-bromophenethylamine (2C-B), which are among the most used new psychoactive substances (NPS). The potential interactions of such compounds, especially in populations with mental disorders or those engaging in risky sexual behavior, are noteworthy. Although the literature is limited, there are indications of possible pharmacokinetic and pharmacodynamic interactions between these phenethylamines and various prescription drugs, including antidepressants and ADHD medication. This highlights the need for further research into the interactions and effects of these substances, which could potentially include 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide, due to its structural similarity to the compounds studied (Inan et al., 2020).
Implications in Tuberculosis Treatment
A significant aspect of scientific research is the study of drug efficacy and tolerability, particularly in the treatment of tuberculosis (TB). The systematic review of ethionamide versus prothionamide reflects the broader scope of investigating the effectiveness and side effects of various treatments, which is a fundamental part of drug development and medical research. While the specific compound is not directly mentioned, the principles of such studies apply to the development and assessment of any new drug, including 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide. The rigorous comparison and analysis of drug performance play a crucial role in ensuring the safety and effectiveness of new treatments (Scardigli et al., 2016).
Therapeutic Efficacy and Molecular Docking in Cancer Treatment
The compound's potential in cancer treatment can be speculated based on studies like the systematic review of molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. Although the specific compound is not directly mentioned, the principles of identifying drug candidates with EGFR inhibitory activity and ranking compounds based on their potential efficacy are relevant. Understanding the binding affinity and interactions of small molecules with biological targets, such as EGFR, is crucial in the drug discovery process. The methodology and insights from such research could be applicable to studying 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide, especially if its structure or activity profile suggests a potential role in cancer therapy (Hidayat et al., 2022).
Contribution to Understanding Zinc Detection
The development of fluorescent sensors based on certain chemical structures, such as 8-amidoquinoline derivatives, is another area of scientific research that could potentially be related to the study of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide. While the compound is not specifically mentioned, the general principles of designing and studying fluorescent chemosensors can be relevant. The systematic review investigating 8-amidoquinoline derivatives as a fluorescent probe for zinc detection highlights the importance of such research in developing tools for environmental and biological applications. The structure-activity relationship and the potential of the compound to interact with metal ions or other entities could be an interesting aspect to explore (Hassan et al., 2020).
作用機序
Target of Action
The primary target of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide is the Transient receptor potential cation channel subfamily M member 8 (TRPM8) . This receptor plays a crucial role in various physiological processes, including cold sensation and pain modulation .
Mode of Action
1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide interacts with its primary target, TRPM8, by inhibiting its activity . This inhibition can lead to changes in the cellular responses mediated by this receptor, potentially altering sensory perceptions such as cold sensation and pain .
Pharmacokinetics
It is generally expected that the compound would have good gastrointestinal absorption and oral bioavailability, based on the properties of similar compounds
Result of Action
The molecular and cellular effects of 1-(4-fluorophenyl)-N-phenethyl-4-propoxy-1H-pyrazole-3-carboxamide’s action are likely related to its inhibition of TRPM8. This could result in altered sensory perceptions, particularly related to cold sensation and pain . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-2-14-27-19-15-25(18-10-8-17(22)9-11-18)24-20(19)21(26)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCKUOGTXKPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2637661.png)


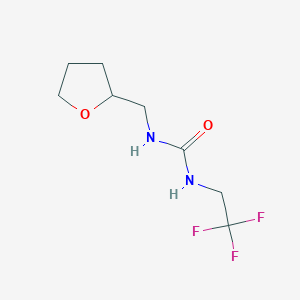

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)
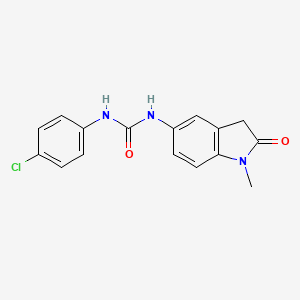

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)
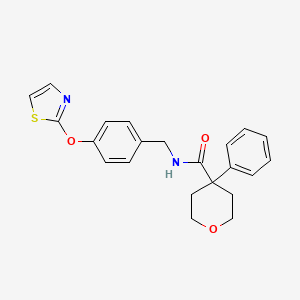
![1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone](/img/structure/B2637676.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2637678.png)
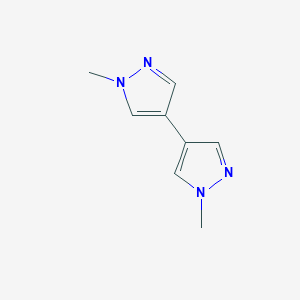
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenylethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2637684.png)